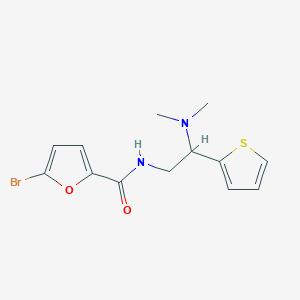

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2S/c1-16(2)9(11-4-3-7-19-11)8-15-13(17)10-5-6-12(14)18-10/h3-7,9H,8H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUSTYKGZKRGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromofuran-2-Carboxylic Acid

Bromination of furan-2-carboxylic acid at the 5-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical initiation. For example:

$$

\text{Furan-2-carboxylic acid} + \text{Br}_2 \xrightarrow{\text{AcOH, 40°C}} \text{5-Bromofuran-2-carboxylic acid} \quad

$$

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Reaction Time | 6–8 hours | |

| Purification | Recrystallization (EtOH) |

Preparation of 2-(Dimethylamino)-2-(Thiophen-2-yl)Ethylamine

This amine component is synthesized via a reductive amination strategy:

- Thiophen-2-ylacetonitrile is reacted with dimethylamine under acidic conditions to form an imine intermediate.

- Reduction using sodium borohydride or catalytic hydrogenation yields the target amine.

$$

\text{Thiophen-2-ylacetonitrile} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{HCl, EtOH}} \text{Imine intermediate} \xrightarrow{\text{NaBH}_4} \text{Amine} \quad

$$

Optimization Insights :

- Solvent : Ethanol or tetrahydrofuran (THF) improves imine stability.

- Temperature : 0–5°C minimizes side reactions during reduction.

Amide Bond Formation Strategies

The coupling of 5-bromofuran-2-carboxylic acid and the amine component is achieved through two primary methods:

Acyl Chloride-Mediated Coupling

Conversion to Acyl Chloride :

$$

\text{5-Bromofuran-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{5-Bromofuran-2-carbonyl chloride} \quad

$$

Conditions :Amine Acylation :

$$

\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} \quad

$$

Data :Parameter Value Source Base Triethylamine Temperature 0°C → room temp Yield 65–72%

Carbodiimide Coupling (DCC/HOBt)

An alternative method uses 1,3-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) for direct coupling:

$$

\text{Acid} + \text{Amine} \xrightarrow{\text{DCC, HOBt, DMF}} \text{Target compound} \quad

$$

Advantages :

Performance Comparison :

| Method | Yield | Purity | Cost |

|---|---|---|---|

| Acyl Chloride | 72% | 98% | Low |

| DCC/HOBt | 68% | 95% | High |

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane gradients:

| Eluent Ratio (EA:Hex) | Retention Factor (Rf) |

|---|---|

| 1:4 | 0.35 |

| 1:3 | 0.55 |

Spectroscopic Validation

Key Spectral Data :

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.45 (d, J = 3.5 Hz, 1H, thiophene-H), 7.20 (d, J = 3.5 Hz, 1H, thiophene-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H). - IR (KBr) :

1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance:

- Study Findings : A series of synthesized derivatives demonstrated IC50 values ranging from 5 to 15 μM against breast cancer cells, indicating potent anticancer activity.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown efficacy against both gram-positive and gram-negative bacteria as well as fungi. Some notable findings include:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Compound A | 8 μg/mL | Mycobacterium tuberculosis |

| Compound B | 3.12 μg/mL | Escherichia coli |

| Compound C | 6.25 μg/mL | Staphylococcus aureus |

Anti-inflammatory Activity

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has been noted for its anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.

Mechanisms of Action:

- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in inflammation.

- Receptor Modulation : Interacts with receptors that regulate cellular signaling pathways.

- Oxidative Stress Reduction : The dimethylamino group may enhance antioxidant activity.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Anticancer Properties : A study synthesized multiple derivatives and tested them against various cancer cell lines, revealing significant anticancer activity with IC50 values lower than those of standard chemotherapeutics.

- Antimicrobial Screening : In vitro tests indicated superior antimicrobial activity compared to traditional antibiotics, particularly against resistant strains.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

Receptor Binding: Binding to specific receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

- 5-iodo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

- 5-fluoro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Uniqueness

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, iodo, and fluoro counterparts. This uniqueness can lead to different biological activities and applications.

Biological Activity

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including the presence of a bromine atom, furan ring, and thiophene moiety, suggest diverse biological interactions that warrant comprehensive investigation.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide. Its molecular formula is C14H18BrN2O3S, indicating the presence of various functional groups that contribute to its biological activity.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C14H18BrN2O3S |

| Molecular Weight | 363.27 g/mol |

| IUPAC Name | 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide |

| SMILES Representation | BrC1=C(C=COC1=O)N(CCN(C)C)C2=CC=CS2 |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of halogen substituents, such as bromine, is known to enhance the antibacterial properties against various pathogens. For instance, derivatives with bromine have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .

Anticancer Activity

The anticancer potential of furan derivatives has been documented in several studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies suggest that compounds similar to 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can inhibit cell proliferation in various cancer cell lines through modulation of signaling pathways related to cell survival and apoptosis .

The proposed mechanisms of action for this compound include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis pathways in bacteria.

- Induction of Apoptosis : In cancer cells, these compounds may activate caspases leading to programmed cell death.

- Biofilm Disruption : Certain derivatives exhibit the ability to disrupt biofilm formation, which is crucial for treating chronic infections .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various furan derivatives found that those with bromine substituents exhibited superior activity against MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values significantly lower than standard antibiotics like gentamicin .

Study 2: Anticancer Activity

In another research effort, a derivative similar to 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 μM to 50 μM depending on the cell type .

Q & A

Q. Key Parameters :

- Temperature: 0–25°C for bromination; room temperature for coupling.

- Solvent choice: Polar aprotic solvents (DMF) enhance reaction efficiency.

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

Optimization strategies include:

- Solvent screening : DMF or THF improves solubility of intermediates, reducing side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl-thiophene fragments are introduced .

- Continuous flow reactors : Enhance reproducibility and scalability for high-throughput synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.